Product packaging for 4-(4-Iodo-1H-pyrazol-1-yl)piperidine(Cat. No.:CAS No. 1229457-94-6)

4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Número de catálogo: B1393987
Número CAS: 1229457-94-6
Peso molecular: 277.11 g/mol
Clave InChI: GYYVRUODGBPRHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-(4-Iodo-1H-pyrazol-1-yl)piperidine (CAS: 1229457-94-6) is a heterocyclic compound featuring a piperidine ring substituted with a 4-iodo-pyrazole moiety. It is a critical intermediate in synthesizing crizotinib, a tyrosine kinase inhibitor used in cancer therapy . Its synthesis involves nucleophilic substitution, hydrogenation, and iodination steps, achieving an overall yield of 67.2% . Alternative methods employ Pd-catalyzed Suzuki coupling and tert-butyl protection strategies, yielding 78% purity . The iodine atom enhances reactivity in cross-coupling reactions, making it indispensable in pharmaceutical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12IN3 B1393987 4-(4-Iodo-1H-pyrazol-1-yl)piperidine CAS No. 1229457-94-6

Propiedades

IUPAC Name

4-(4-iodopyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYVRUODGBPRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893742
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229457-94-6
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229457-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229457946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-iodo-1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

General Synthetic Route

The synthesis typically begins with a pyrazole derivative, which undergoes iodination at the 4-position of the pyrazole ring. The iodinated pyrazole is then coupled with a piperidine moiety to form the target compound. The iodination is commonly achieved using N-iodosuccinimide (NIS) as the iodinating agent under mild conditions.

  • Iodination step:
    N-iodosuccinimide (NIS) reacts with the pyrazole ring in the presence of acid (e.g., HCl) at room temperature under nitrogen atmosphere to introduce the iodine atom selectively at the 4-position of the pyrazole ring.

  • Coupling step:
    The iodinated pyrazole intermediate is then reacted with piperidine or its derivatives, often in the presence of a base such as potassium carbonate, in solvents like acetonitrile or tetrahydrofuran (THF).

Detailed Synthetic Procedure (Literature Example)

A representative synthesis reported involves the following steps:

  • Hydrogenation of 4-(1H-pyrazol-1-yl)pyridine hydrochloride over 5% rhodium-on-charcoal catalyst in water at 50°C and 150 psi for 16 hours to yield 4-(1H-pyrazol-1-yl)piperidine hydrochloride.

  • Iodination reaction:
    To the aqueous solution of the piperidine hydrochloride, concentrated HCl and N-iodosuccinimide are added at 20°C under nitrogen. After stirring for 30 minutes, the reaction is quenched with sodium sulfite.

  • Workup and isolation:
    The reaction mixture is adjusted to pH 12 with sodium hydroxide, extracted with THF, and the organic phase is concentrated and replaced with ethyl acetate. The product is isolated by filtration and dried under vacuum at 50°C.

This method yields this compound with approximately 90% in-situ yield before isolation steps.

Industrial and Scale-Up Considerations

  • Continuous flow reactors are employed in industrial settings to improve reaction control, scalability, and reproducibility.
  • Automated systems optimize reaction parameters (temperature, pressure, reagent addition) to maximize yield and purity.
  • Solvent systems and reaction times are adjusted to minimize side reactions and facilitate purification.

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Time Notes
Hydrogenation 5% Rh/C catalyst, H2 gas, water 50°C 16 hours 150 psi pressure, overhead stirring
Iodination N-iodosuccinimide, 37% HCl, nitrogen 20°C 30 minutes Quenched with sodium sulfite
pH Adjustment & Extraction 50% NaOH aqueous, THF, ethyl acetate 10-20°C 30 minutes Biphasic extraction and isolation

Stock Solution Preparation Data

For practical laboratory use, stock solutions of this compound are prepared at various concentrations. The following table summarizes solvent volumes required to prepare solutions of different molarities from fixed masses of the compound:

Mass of Compound 1 mM Solution (mL) 5 mM Solution (mL) 10 mM Solution (mL)
1 mg 3.61 0.72 0.36
5 mg 18.04 3.61 1.80
10 mg 36.09 7.22 3.61

Note: Volumes calculated based on molecular weight and desired molarity.

Analytical and Research Findings on Preparation

  • The iodination using N-iodosuccinimide is highly selective and efficient, yielding the target iodopyrazole intermediate with minimal side products.
  • Hydrogenation of pyrazolylpyridine to pyrazolylpiperidine is effectively catalyzed by rhodium-on-charcoal under mild conditions, providing a high conversion rate.
  • The pH adjustment and biphasic extraction steps are critical for isolating the pure product and removing residual reagents and by-products.
  • Physical methods such as vortexing, ultrasound, or gentle heating facilitate dissolution and mixing during formulation preparation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Remarks
Hydrogenation 5% Rh/C, H2, water, 50°C, 150 psi ~90% Efficient conversion to piperidine derivative
Iodination N-iodosuccinimide, HCl, 20°C, N2 High Selective iodination at pyrazole 4-position
Workup and Isolation NaOH pH adjustment, THF extraction - Essential for purity and product isolation
Industrial Scale-Up Continuous flow reactors, automated systems Optimized Enhanced control and scalability

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Iodo-1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Antiviral and Antibacterial Activities

Recent studies have highlighted the potential of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine as an antiviral and antibacterial agent. A patent (CN111285890A) describes a series of compounds, including this one, demonstrating significant efficacy against various pathogens, including influenza viruses and bacterial strains like Pseudomonas aeruginosa and Chlamydia species .

Case Study: Antiviral Efficacy

In vitro studies indicated that derivatives of this compound exhibited potent antiviral activity, suggesting that modifications to the pyrazole ring could enhance effectiveness against specific viral targets. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use.

Drug Development

The compound is being explored for its potential as a lead compound in drug discovery programs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as anxiety and depression.

Case Study: Neuropharmacological Research

Research has shown that derivatives of this compound can modulate neurotransmitter systems, which may lead to novel treatments for mood disorders. Ongoing clinical trials are assessing the safety and efficacy of these compounds in human subjects.

Synthetic Chemistry

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. The synthetic routes often focus on optimizing yield and purity, which are critical for subsequent biological testing.

Emerging research indicates that compounds similar to this compound may possess herbicidal properties. This application is still in preliminary stages but could lead to the development of new agrochemicals that are both effective and environmentally friendly.

Mecanismo De Acción

The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole-Piperidine Derivatives
Compound Name Substituent Key Applications Synthetic Yield/Purity Log Kow
4-(4-Iodo-1H-pyrazol-1-yl)piperidine Iodo (I) Crizotinib intermediate 67.2–78% -5.8
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Bromo (Br) Suzuki coupling precursor 66% similarity to iodinated analog N/A
3-(4-Iodopyrazol-1-yl)piperidine hydrochloride Iodo (I), HCl salt Kinase inhibitor intermediates 98% purity N/A
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride Methyl (CH₃) Neurological drug candidates N/A N/A

Key Differences :

  • Reactivity : Iodo derivatives exhibit superior leaving-group ability in cross-couplings compared to bromo or methyl analogs, making them preferred in crizotinib synthesis .
  • Lipophilicity : The iodinated compound has a log Kow of -5.8, indicating moderate hydrophilicity, whereas methylated analogs are more lipophilic, influencing bioavailability .
Piperidine-Pyrazole Derivatives with Functional Modifications
Compound Name Functional Group Role in Drug Development
2-(4-Iodo-1h-pyrazol-1-yl)ethanol Hydroxyethyl Antibacterial agents
4-[2-(4-Iodopyrazol-1-yl)ethyl]morpholine Morpholine, ethyl linker CNS-targeting molecules
4-(2H-Tetrazol-5-ylmethyl)piperidine Tetrazole Antihypertensive agents

Key Insights :

  • Biological Activity: Ethanol or morpholine substituents enhance solubility and target specificity for CNS or antibacterial applications .
  • Synthetic Flexibility : Tetrazole groups introduce hydrogen-bonding capabilities, improving binding affinity in receptor-targeted therapies .

Physicochemical and Environmental Properties

Physical Properties
  • Molecular Weight : 377.23 (Boc-protected derivative) .
  • Boiling Point : 430.5°C; Density : 1.603 g/cm³ .
  • Refractive Index : 1.625 .
Environmental Impact
  • Persistence : Log Kow (-5.8) suggests moderate environmental mobility, lower than phthalylsulfathiazole (log Kow -8.0) .

Research Challenges and Innovations

  • Iodination Efficiency : Iodination using I₂/H₂O₂ requires precise stoichiometry to avoid side reactions .
  • Protection Strategies : Boc-protected intermediates (e.g., tert-butyl this compound-1-carboxylate) improve stability during synthesis .
  • High-Throughput Methods : SHELX software aids in crystallographic refinement, ensuring structural accuracy in derivatives .

Actividad Biológica

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a piperidine ring substituted with a 4-iodo-1H-pyrazole moiety. This structure is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Notably, it serves as an intermediate in the synthesis of pharmaceutical agents and has been linked to several therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds containing pyrazole and piperidine structures often demonstrate antimicrobial properties. For instance, derivatives of piperidine have shown significant antibacterial and antifungal activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as iodine, may enhance these bioactivities due to increased lipophilicity and better membrane penetration.

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors. For example, compounds with similar structures have been identified as P2Y12 antagonists, which are relevant in treating cardiovascular diseases . These interactions suggest that this compound could potentially influence purinergic signaling pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. A notable investigation involved the use of palladium-catalyzed coupling reactions to produce derivatives that showed enhanced biological activity . The findings from these studies are summarized in the following table:

Study Findings Biological Activity
Study 1Synthesis via Pd-catalyzed reactionsEffective against Gram-positive bacteria
Study 2Evaluated as a P2Y12 antagonistPotential cardiovascular therapeutic
Study 3Tested for antifungal propertiesActive against Candida albicans

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Antibacterial Efficacy : A derivative demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, showcasing its potential as a lead compound for antibiotic development .
  • Cardiovascular Applications : In preclinical trials, compounds derived from this structure were shown to effectively inhibit platelet aggregation, indicating potential use in managing thrombotic diseases .
  • Antifungal Studies : Another derivative exhibited significant antifungal activity with MIC values suggesting effective inhibition against various fungal strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, and what experimental conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves functionalizing a piperidine scaffold via nucleophilic substitution or coupling reactions. For example, piperidine-4-one derivatives (CAS 41661-47-6) are often used as precursors, where the keto group is substituted with a pyrazole moiety . Acylation reactions under anhydrous conditions (e.g., using DCM as a solvent and NaOH as a base) can yield spiro-piperidine compounds with >90% purity . Key factors include controlling reaction temperature (20–25°C), stoichiometric ratios of iodopyrazole intermediates, and inert atmospheres to prevent oxidation of the iodo group. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C-I stretching at ~500 cm⁻¹), while GC-MS confirms molecular weight, though low-intensity molecular ions (0.5–8%) may require multiple runs for validation . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous pyrazole-piperidine derivatives, revealing planar pyrazole rings and dihedral angles with aromatic substituents . High-resolution NMR (¹H/¹³C) is essential for verifying regioselectivity of the iodo substitution and piperidine conformation .

Q. What safety precautions are recommended for handling iodinated piperidine derivatives?

  • Methodological Answer : The compound likely shares hazards with structurally similar piperidine-4-one derivatives, classified under GHS as Skin Irritant Category 2 (H315) and Respiratory Irritant Category 3 (H335) . Use fume hoods, nitrile gloves, and sealed containers to minimize inhalation/contact. Emergency protocols include rinsing eyes with water for ≥15 minutes and avoiding induced vomiting upon ingestion . Thermal decomposition during reactions may release toxic gases (e.g., HI, CO), necessitating alcohol-resistant foam or CO₂ fire extinguishers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and address low-yield challenges?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., via ICReDD’s framework) can predict favorable intermediates and transition states, reducing trial-and-error experimentation . For example, density functional theory (DFT) calculations may identify steric hindrance at the piperidine N-atom as a yield-limiting factor. Hybrid computational-experimental workflows can prioritize solvent systems (e.g., DMF vs. THF) or catalysts (e.g., Pd-mediated coupling) to improve regioselectivity .

Q. How should researchers resolve contradictions between spectroscopic data and expected molecular structures?

  • Methodological Answer : Discrepancies in GC-MS molecular ion intensity (e.g., <8%) may arise from fragmentation or thermal instability. Cross-validate with high-resolution mass spectrometry (HRMS) or MALDI-TOF to confirm the molecular ion peak . For ambiguous NMR signals, nuclear Overhauser effect (NOE) experiments or 2D-COSY can clarify spatial proximity of protons, particularly in crowded piperidine-pyrazole junctions .

Q. What strategies are effective for assessing the biological activity of this compound, particularly against antimicrobial targets?

  • Methodological Answer : Follow protocols for analogous halogenated pyrazole derivatives, where 4-fluoro/chloro substituents enhance antimicrobial potency . Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), using ciprofloxacin and fluconazole as controls. Molecular docking studies can predict binding to microbial enzymes (e.g., cytochrome P450 14α-demethylase), guided by crystallographic data on pyrazole-enzyme interactions .

Q. How can purification challenges (e.g., low solubility or polymorph formation) be mitigated during scale-up?

  • Methodological Answer : For recrystallization issues, screen mixed solvents (e.g., EtOAc/hexane) to optimize solubility gradients . If polymorphs form (e.g., due to piperidine chair-flipping), employ seeded crystallization with pre-characterized crystals . For persistent impurities, use preparative HPLC with a C18 column and isocratic acetonitrile/water elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.